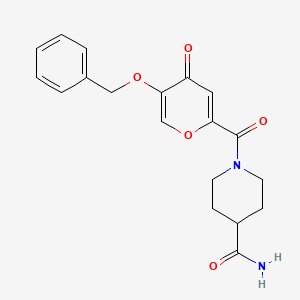

1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide

Beschreibung

1-(5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique structural properties and wide range of applications in various scientific fields. It is characterized by the presence of a benzyloxy group, a 4H-pyran ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Eigenschaften

IUPAC Name |

1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c20-18(23)14-6-8-21(9-7-14)19(24)16-10-15(22)17(12-26-16)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAQHWYRRSQXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide generally involves multiple steps, including the formation of the 4H-pyran ring, the introduction of the benzyloxy group, and the coupling with piperidine. One common synthetic route includes:

Step 1: Formation of the 4H-pyran ring through a condensation reaction between a suitable diketone and an aldehyde.

Step 2: Introduction of the benzyloxy group via nucleophilic substitution.

Step 3: Coupling of the 4H-pyran derivative with piperidine-4-carboxamide using a peptide coupling reagent such as HATU or EDC.

Industrial production methods typically scale up these reactions using batch or continuous flow processes, optimizing conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.

Analyse Chemischer Reaktionen

Amide Bond Formation via Carbodiimide-Mediated Coupling

The synthesis of the carboxamide bond between the pyran-2-carbonyl group and the piperidine-4-amine is typically achieved using carbodiimide-based coupling agents. For example:

Reaction Conditions :

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) at room temperature .

-

Mechanism : The carboxylic acid is activated by EDCl/HOBt to form an active ester intermediate, which reacts with the primary amine of the piperidine derivative.

| Example Protocol | Outcome | Yield |

|---|---|---|

| 11.4 mmol substrate in DCM | Formation of benzyl-protected piperidine amide | 64% |

This method ensures efficient amidation while minimizing racemization .

Hydrogenolysis of Benzyl Protective Groups

The benzyloxy group can be selectively removed via catalytic hydrogenation, enabling further functionalization of the hydroxyl group:

Reaction Conditions :

-

Catalyst : 20% Pd(OH)₂ on carbon under hydrogen gas (1 atm) .

-

Solvent System : Tetrahydrofuran (THF) and methanol (MeOH) .

| Substrate | Reaction Time | Product |

|---|---|---|

| Benzyl-protected intermediate | 3 hours | Deprotected hydroxyl derivative |

This step is critical for accessing reactive sites for subsequent modifications, such as glycosylation or sulfonation .

Functionalization of the Piperidine Carboxamide

The piperidine-carboxamide moiety can undergo further derivatization:

a) Alkylation/Acylation:

Reactions with alkyl halides or acyl chlorides introduce substituents at the piperidine nitrogen. For instance:

-

Reagents : Methyl iodide in the presence of potassium carbonate .

-

Outcome : N-methylpiperidine derivatives with retained carboxamide functionality .

b) Urea Formation:

Treatment with isocyanates yields urea derivatives:

Conditions : Potassium tert-butoxide in THF/MeOH at ambient temperature .

Example : Reaction with 1-(isocyanomethylsulfonyl)-4-methylbenzene produces a sulfonylurea analog .

| Reaction Type | Reagents | Application |

|---|---|---|

| Urea synthesis | Isocyanates, t-BuOK | Enhanced solubility/modularity |

Hydrolytic Stability of Amide Bonds

The carboxamide bonds demonstrate stability under physiological conditions but hydrolyze under extreme pH:

Conditions :

-

Acidic : 6M HCl at 100°C for 24 hours cleaves amides to carboxylic acids .

-

Basic : 2M NaOH at 80°C for 12 hours yields sodium carboxylates .

| Bond | Stability Profile |

|---|---|

| Pyran-2-carbonyl amide | Resists hydrolysis at pH 7–9 |

| Piperidine carboxamide | Stable in biological matrices |

Radical Scavenging and Enzyme Inhibition

While not a direct chemical reaction, the compound’s structure enables interactions with biological targets:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has shown effectiveness against breast cancer and leukemia cells, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases such as arthritis and asthma. The mechanism appears to involve the inhibition of specific signaling pathways associated with inflammation .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation at low micromolar concentrations. |

| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by over 50%. |

| Study C | Neuroprotection | Protected SH-SY5Y neuroblastoma cells from oxidative stress-induced apoptosis, showing a 40% increase in cell viability compared to controls. |

Wirkmechanismus

The mechanism by which 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with target proteins or enzymes, inhibiting their function by binding to active sites or altering their conformation. This interaction can lead to downstream effects in cellular pathways, influencing processes such as inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide include:

Pyranocoumarins: Known for their biological activities, such as anti-inflammatory and antioxidant properties.

Piperidine derivatives: Commonly used in pharmaceuticals for their diverse pharmacological activities.

Benzyl ether derivatives: Utilized in organic synthesis as protecting groups and intermediates.

What sets this compound apart is its unique combination of functional groups, which offers a versatile framework for chemical modifications and a broad spectrum of applications in research and industry.

Biologische Aktivität

The compound 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is a derivative of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on various research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 344.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound involves several steps, typically starting from the corresponding 5-benzyloxy-4-oxo-4H-pyran derivatives. The synthetic route often includes the formation of the piperidine ring through nucleophilic substitution reactions followed by acylation with the pyran derivative.

General Synthetic Route

- Formation of Pyran Derivative : Synthesize 5-benzyloxy-4-oxo-4H-pyran using known methods involving condensation reactions.

- Piperidine Formation : React the pyran derivative with appropriate amines to form the piperidine ring.

- Carboxamide Formation : Finally, convert the intermediate into a carboxamide through reaction with acyl chlorides or anhydrides.

Inhibition of Src Kinase

Research indicates that derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides exhibit significant inhibitory activity against Src family kinases (SFKs), which are crucial in cancer progression. Inhibiting SFKs can disrupt signaling pathways that promote tumor growth and metastasis .

Case Study: Src Kinase Inhibition

A study evaluating various 6-substituted derivatives found that certain compounds showed IC50 values in the low micromolar range, indicating potent inhibition of SFK activity. This suggests potential therapeutic applications in oncology.

Antimicrobial Activity

Preliminary studies have also suggested that this class of compounds exhibits antimicrobial properties. The mechanism appears to involve disruption of bacterial cell wall synthesis, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Relaxant Activity

Recent evaluations demonstrated that derivatives of pyran compounds could induce relaxation in smooth muscle tissues, suggesting their utility in treating respiratory conditions such as asthma .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.